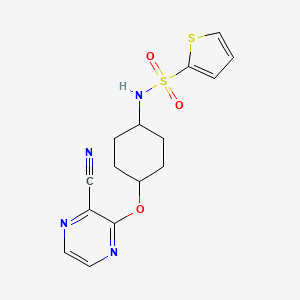

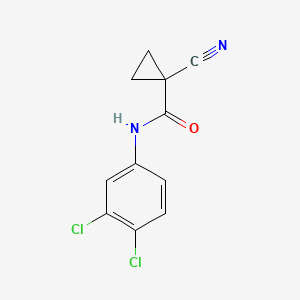

1-cyano-N-(3,4-dichlorophenyl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

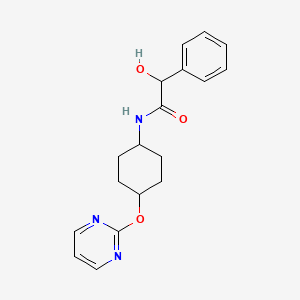

1-cyano-N-(3,4-dichlorophenyl)cyclopropanecarboxamide is a cyclopropane derivative . It has the molecular formula C11H8N2OCl2 .

Synthesis Analysis

This compound was synthesized and its structure was studied using various techniques such as X-ray diffraction, FTIR, 1H NMR, MS, and elemental analysis .Molecular Structure Analysis

The crystals of this compound are monoclinic, belonging to the space group C2. The dimensions are a = 14.387(9), b = 6.926(4), c = 12.237(7) Å, α = 90.00, β = 100.386(10), γ = 90.00°, V = 1199.4(12) Å3, Z = 4, F(000) = 520, Dc = 1.413 g/cm3, μ = 0.520 cm-1 .Physical and Chemical Properties Analysis

The compound has a density of 1.413 g/cm3 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the retrieved papers.Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Research in organic synthesis has demonstrated innovative methods to utilize cyclopropane derivatives in the synthesis of bioactive molecules and materials. For instance, studies on halonium-initiated C-O bond formation highlight the strategic utility of cyclopropane derivatives in accessing biologically important compounds like 5-amino-3(2H)-furanones. This approach leverages the unique reactivity of cyclopropanes under carboxylic acid catalysis for efficient C-O bond formation (Ying Wei et al., 2012). Furthermore, cyclopropane derivatives have been used in the synthesis of polyamides and polyimides containing polar functional groups, demonstrating their role in material science (S. Kim et al., 2016).

Material Science

In material science, cyclopropane derivatives have been explored for their potential in developing new materials. A study on the synthesis and characterization of selective pyridine compounds as bioactive agents indicates the versatility of cyclopropane derivatives in creating compounds with significant activity (S. A. Abdel-Raheem et al., 2021). Additionally, the development of novel polyamides with fluorene-based triphenylamine showcases the application of cyclopropane derivatives in creating materials with electrofluorescence and electrochromic properties, highlighting their potential in electronic and optical devices (Ningwei Sun et al., 2015).

Catalysis

In the realm of catalysis, research has focused on the highly selective hydrogenation of phenol derivatives over a Pd@carbon nitride catalyst, demonstrating the utility of cyclopropane derivatives in catalytic processes. This work emphasizes the role of cyclopropane-based catalysts in the selective formation of important industrial intermediates under mild conditions (Yong Wang et al., 2011).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c12-8-2-1-7(5-9(8)13)15-10(16)11(6-14)3-4-11/h1-2,5H,3-4H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGKLIFVYRYWTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-chloro-4-methylphenyl)-N-(2-chlorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2735898.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2735900.png)

![(2S,4R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-4-methoxy-1-methylsulfonylpyrrolidine-2-carboxamide](/img/structure/B2735905.png)

![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2735907.png)

![N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2735909.png)

![5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2735911.png)